molecular formula C7H12ClN3O B6215487 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride CAS No. 2742659-23-8

3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride

Cat. No.: B6215487
CAS No.: 2742659-23-8
M. Wt: 189.64 g/mol
InChI Key: NBOXBVGLZYQNIZ-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride is a bicyclic amine derivative featuring an oxetane ring substituted with a 1-methylpyrazole moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its compact, rigid structure, which enhances binding affinity and metabolic stability in drug candidates .

Properties

CAS No.

2742659-23-8

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

3-(2-methylpyrazol-3-yl)oxetan-3-amine;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c1-10-6(2-3-9-10)7(8)4-11-5-7;/h2-3H,4-5,8H2,1H3;1H

InChI Key

NBOXBVGLZYQNIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2(COC2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and oxetanes, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The oxetane ring can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride with key analogs, emphasizing substituent effects, physicochemical properties, and applications:

Compound Substituent Molecular Weight Solubility Key Applications References
3-(1-Methyl-1H-pyrazol-5-yl)oxetan-3-amine HCl 1-Methylpyrazol-5-yl ~191.28 (estimated) Moderate Drug discovery, kinase inhibitors
3-(3-Fluorophenyl)oxetan-3-amine HCl 3-Fluorophenyl 191.28 High Pharmaceuticals, CNS agents
3-(3-Nitrophenyl)oxetan-3-amine HCl 3-Nitrophenyl ~215.63 (calculated) Low Intermediate for nitroarene chemistry
3-(But-3-en-1-yl)piperidine HCl But-3-en-1-yl 139.24 High Alkaloid synthesis, chiral building block

Substituent-Driven Functional Differences

  • Pyrazole vs. Fluorophenyl/Nitrophenyl: The pyrazole group in the target compound enables hydrogen-bonding interactions (N–H donors/acceptors) critical for binding to biological targets like kinases . In contrast, the electron-withdrawing nitro group in 3-(3-nitrophenyl)oxetan-3-amine HCl reduces solubility but enhances reactivity in reduction or coupling reactions .
  • Oxetane vs. Piperidine Scaffolds : The oxetane ring’s strain and polarity improve solubility compared to the more lipophilic piperidine derivatives (e.g., 3-(but-3-en-1-yl)piperidine HCl), making oxetane-based compounds preferable in aqueous biological systems .

Biological Activity

3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C7_7H11_{11}N3_3O
  • Molecular Weight : 155.18 g/mol
  • SMILES Notation : CN1C(=CC=N1)C2(COC2)N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+154.09749129.5
[M+Na]+176.07943135.8
[M+NH4]+171.12403134.7
[M+K]+192.05337133.4

Anticancer Potential

Recent studies have highlighted the compound's potential in cancer therapy, particularly its ability to induce apoptosis in cancer cells. For instance, a study involving various breast cancer cell lines demonstrated that treatment with a related compound led to significant apoptosis, measured by caspase-3 activation, indicating that similar derivatives may exhibit anticancer properties .

The proposed mechanism of action involves the inhibition of specific protein kinases, which play critical roles in cell proliferation and survival pathways. Inhibition of these kinases can lead to cell cycle arrest and subsequent apoptosis in malignant cells .

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    • Objective : To assess the apoptotic effects of the compound on breast cancer cells.
    • Methodology : Cells were treated with varying concentrations of the compound over 72 hours, followed by analysis using fluorescence intensity assays.
    • Results : A significant increase in apoptotic markers was observed at concentrations as low as 0.1 µM, suggesting potent activity against cancer cells .
  • Inhibition of Protein Tyrosine Phosphatases :
    • Objective : Evaluate the compound's effect on tyrosine phosphatases involved in insulin signaling.
    • Findings : The compound demonstrated noncompetitive inhibition against several phosphatases, which could enhance insulin signaling pathways and present a therapeutic avenue for diabetes management .

Summary of Biological Activities

The biological activities associated with this compound include:

  • Induction of Apoptosis : Significant effects on cancer cell lines.
  • Protein Kinase Inhibition : Potential to disrupt key signaling pathways involved in tumor growth.
  • Tyrosine Phosphatase Modulation : Implications for metabolic disorders like diabetes.

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